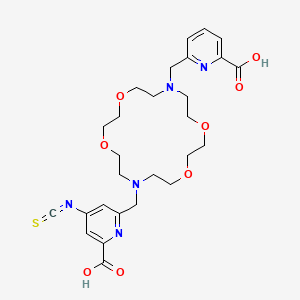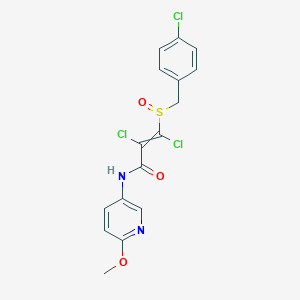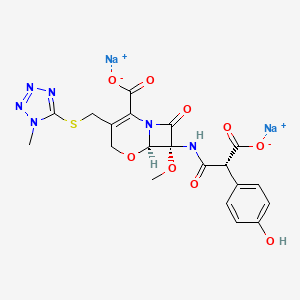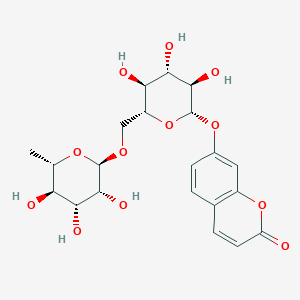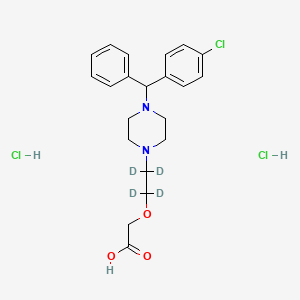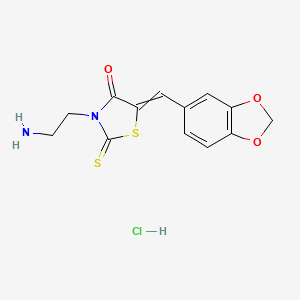
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a dioxane moiety, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Dioxane Moiety: The dioxane moiety is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using an aminoethyl halide.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound’s unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the thiazolidinone ring and dioxane moiety contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the dioxane moiety.
5-(1,3-Dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the aminoethyl group.
Uniqueness
The presence of both the aminoethyl group and the dioxane moiety in 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C13H13ClN2O3S2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H12N2O3S2.ClH/c14-3-4-15-12(16)11(20-13(15)19)6-8-1-2-9-10(5-8)18-7-17-9;/h1-2,5-6H,3-4,7,14H2;1H |
Clé InChI |
RTLLPHUMUWCGMR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


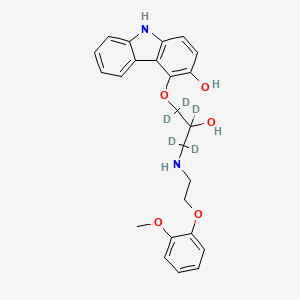
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
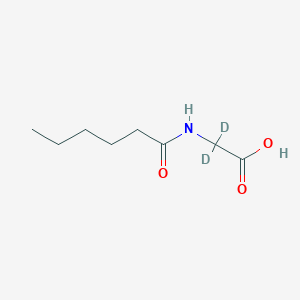
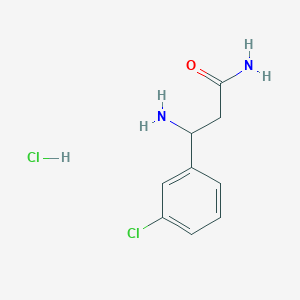
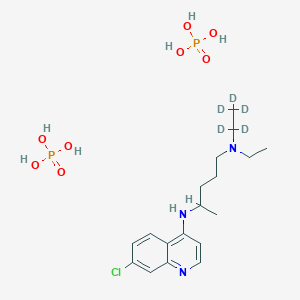
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
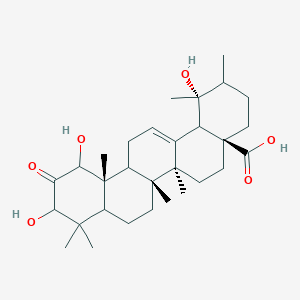
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
